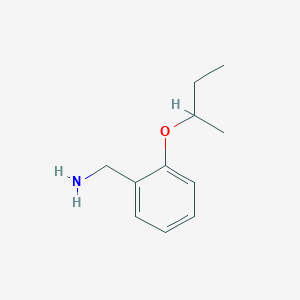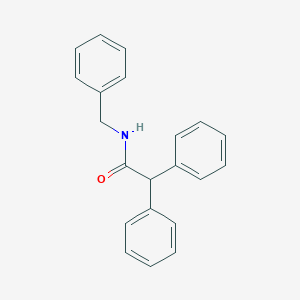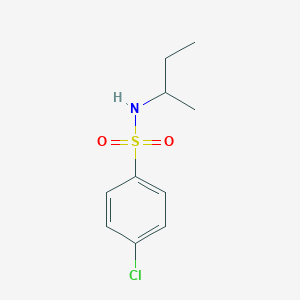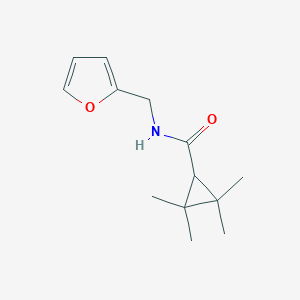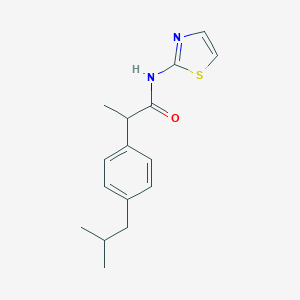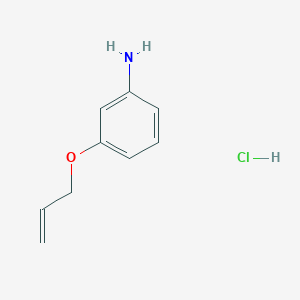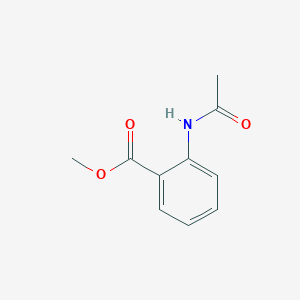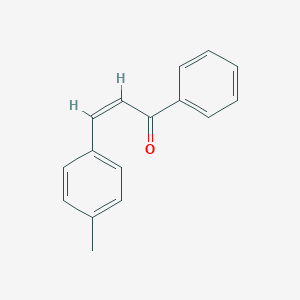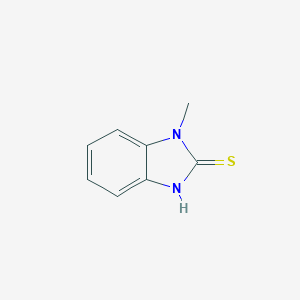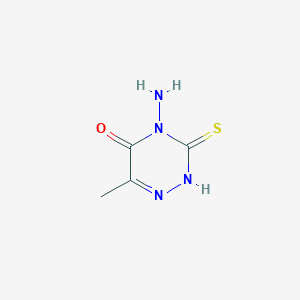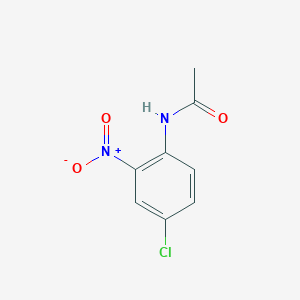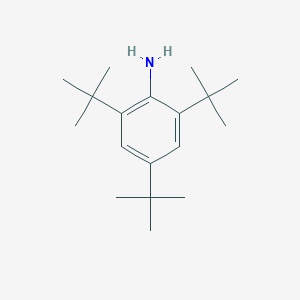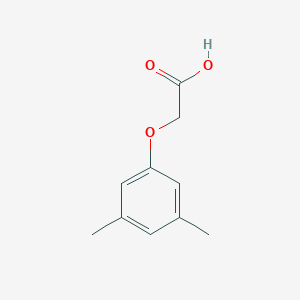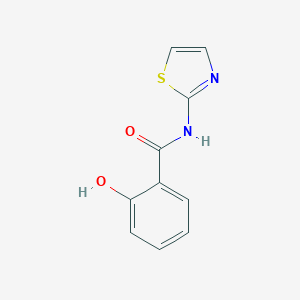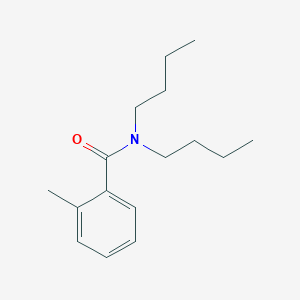
n,n-Dibutyl-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibutyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents on the market. DEET is used to prevent insect bites and the transmission of diseases such as malaria, dengue fever, and Zika virus.
科学的研究の応用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET is also effective at preventing the transmission of diseases such as malaria, dengue fever, and Zika virus. In addition, DEET has been used in scientific research to study insect behavior and ecology.
作用機序
DEET works by interfering with the insect's ability to detect humans and other animals. It does this by blocking the receptors on the insect's antennae that detect carbon dioxide and other chemicals emitted by animals. DEET also interferes with the insect's sense of smell, making it difficult for them to locate their prey.
生化学的および生理学的効果
DEET has been shown to have low toxicity and is generally considered safe for human use. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the exact mechanism is not fully understood.
実験室実験の利点と制限
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a wide range of lab experiments. However, DEET does have some limitations. It can be expensive to purchase and may not be effective against all insects. In addition, some studies have shown that DEET can have negative effects on certain types of plastics and can damage some types of clothing.
将来の方向性
There are many potential future directions for research on DEET. One area of interest is the development of new and more effective insect repellents. Researchers are also studying the effects of DEET on different types of insects and exploring the potential use of DEET in agriculture. In addition, there is ongoing research into the mechanism of action of DEET and its effects on the central nervous system. Overall, DEET is a valuable tool for preventing insect bites and the transmission of diseases, and continued research on this compound is important for improving public health and safety.
合成法
DEET is synthesized by reacting 2-methylbenzoic acid with butylamine in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis of DEET is relatively simple and can be scaled up for commercial production.
特性
CAS番号 |
5448-40-8 |
|---|---|
製品名 |
n,n-Dibutyl-2-methylbenzamide |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC名 |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChIキー |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
正規SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



